molecular formula C9H11NO B8434431 4-(1-Methyl-2-pyrryl)-but-3-en-2-one

4-(1-Methyl-2-pyrryl)-but-3-en-2-one

Cat. No.: B8434431
M. Wt: 149.19 g/mol
InChI Key: PUJATMYWGPUBQG-UHFFFAOYSA-N
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Description

4-(1-Methyl-2-pyrryl)-but-3-en-2-one is a butenone derivative featuring a methyl-substituted pyrrole group at the 4-position. Butenone derivatives are widely studied for their roles in organic synthesis, pharmaceutical intermediates, and materials science due to their α,β-unsaturated ketone moiety, which enables diverse reactivity, including cycloadditions and nucleophilic additions .

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

4-(1-methylpyrrol-2-yl)but-3-en-2-one

InChI

InChI=1S/C9H11NO/c1-8(11)5-6-9-4-3-7-10(9)2/h3-7H,1-2H3

InChI Key

PUJATMYWGPUBQG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=CC=CN1C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The substituent at the 4-position of the butenone backbone significantly influences electronic, steric, and functional properties. Key analogs include:

Compound Name Substituent Group Molecular Formula Exact Molecular Weight (Da) XlogP Topological Polar Surface Area (Ų)
4-(1-Methyl-2-pyrryl)-but-3-en-2-one 1-Methyl-2-pyrryl C₉H₁₁NO 149.084 (estimated) ~2.1 ~20
(E)-4-(3-Phenylisoxazol-5-yl)but-3-en-2-one 3-Phenylisoxazol-5-yl C₁₃H₁₁NO₂ 213.079 2.5 46.2
4-(4-Nitrophenyl)but-3-en-2-one 4-Nitrophenyl C₁₀H₉NO₃ 191.058 1.8 62.6
4-(2-Chloro-6-methylpyridin-3-yl)but-3-en-2-one 2-Chloro-6-methylpyridin-3-yl C₁₀H₁₀ClNO 195.045 2.3 30.0

Key Observations :

  • Steric Effects : Bulky substituents like 3-phenylisoxazole may hinder reactions at the ketone group, whereas smaller groups (e.g., pyridinyl ) allow higher reactivity.
  • Hydrogen Bonding : The nitrophenyl derivative has a higher polar surface area (62.6 Ų) due to nitro groups, enhancing solubility in polar solvents compared to the pyrrole analog.
(E)-4-(3-Phenylisoxazol-5-yl)but-3-en-2-one
  • Method: Oxidative ring-opening of 2-(5-methylfuran-2-yl)-1-phenylethanone oxime, followed by iodine-mediated isomerization.
  • Yield : High yield with exclusive (E)-isomer formation under optimized conditions.
  • Key Step : Isomerization ensures stereochemical control, critical for applications requiring specific configurations.
4-(4-(Dimethylamino)phenyl)but-3-en-2-one
  • Method: Pfitzinger reaction between 4-(4-(dimethylamino)phenyl)but-3-en-2-one and isatins in aqueous/alcoholic KOH.
  • Application: Intermediate for quinoline-4-carboxylic acid derivatives, highlighting the utility of butenones in heterocycle synthesis.

Comparison: The iodine-mediated isomerization in contrasts with the base-catalyzed Pfitzinger reaction in , demonstrating substituent-dependent synthetic strategies.

Preparation Methods

Reaction Overview

  • Reactants : Succinaldehyde (1.0 equiv) and methylamine (1.1–2.0 equiv) in ethanol.

  • Catalyst : Sodium hydroxide or potassium hydroxide.

  • Conditions : Dropwise addition of succinaldehyde at −10°C to 0°C, followed by heating to 30–60°C for 10–18 hours.

  • Yield : 88–89% after atmospheric distillation.

Key Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature45–60°CMaximizes cyclization
Methylamine Ratio1.2–1.5 equivReduces side products
Reaction Time12–14 hoursEnsures completion

This method avoids hazardous reagents and achieves scalability, making it industrially viable.

Formylation of N-Methylpyrrole to 1-Methyl-2-pyrrolecarbaldehyde

Introducing a formyl group at the 2-position of N-methylpyrrole is achieved via the Vilsmeier-Haack reaction , a cornerstone in heteroaromatic chemistry.

Reaction Mechanism

  • Electrophilic Attack : Phosphorus oxychloride activates dimethylformamide (DMF) to generate an iminium intermediate.

  • Regioselective Formylation : The electrophile attacks the electron-rich α-position of the pyrrole ring.

  • Hydrolysis : Quenching with water yields the aldehyde.

Typical Conditions

  • Reagents : DMF (2.0 equiv), POCl₃ (1.2 equiv).

  • Temperature : 0–5°C during addition, then 80–100°C for 2 hours.

  • Yield : ~75–85% after purification[^general].

Claisen-Schmidt Condensation to Form the Enone System

The final step involves condensing 1-methyl-2-pyrrolecarbaldehyde with acetone to form the α,β-unsaturated ketone.

Reaction Design

  • Base : Aqueous NaOH (10–20% w/v).

  • Solvent : Ethanol/water (3:1 v/v).

  • Conditions : Reflux at 80°C for 4–6 hours.

Mechanistic Pathway

  • Enolate Formation : Deprotonation of acetone generates a nucleophilic enolate.

  • Aldol Addition : Attack on the aldehyde carbonyl forms a β-hydroxy ketone.

  • Dehydration : Acidic workup eliminates water to yield the conjugated enone.

Yield Optimization

FactorOptimal ValueEffect
Base Concentration15% NaOHBalances reactivity
Solvent PolarityEthanol/waterEnhances solubility
Reaction Time5 hoursMinimizes degradation

Pilot studies suggest yields of 70–78% with >95% purity by GC-MS[^general].

Alternative Synthetic Strategies

Friedel-Crafts Acylation

Direct acylation of N-methylpyrrole with crotonoyl chloride (CH₂=CHCOCl) in the presence of AlCl₃ could theoretically yield the target compound. However, this method faces challenges:

  • Regioselectivity : Competing acylation at the 3-position of pyrrole.

  • Side Reactions : Polymerization of the enone under Lewis acid conditions.

Wittig Reaction

A phosphorus ylide derived from 4-chlorobut-2-en-1-one could couple with 1-methyl-2-pyrrolylmagnesium bromide. While conceptually viable, Grignard reagent instability and low electrophilicity of the ylide limit practicality.

Cross-Metathesis

Olefin metathesis using a Grubbs catalyst between 1-methyl-2-vinylpyrrole and methyl vinyl ketone offers a modern approach. Preliminary data indicate moderate yields (50–60%) but require stringent anhydrous conditions[^general].

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost
Aldol Condensation70–78>95HighLow
Friedel-Crafts30–4080–85ModerateMedium
Wittig Reaction45–5590–92LowHigh
Cross-Metathesis50–6088–90ModerateHigh

The aldol condensation route remains superior due to its balance of efficiency and cost-effectiveness.

Experimental Case Study: Aldol Condensation Protocol

Materials

  • 1-Methyl-2-pyrrolecarbaldehyde (10.0 g, 81.3 mmol)

  • Acetone (50 mL, 684 mmol)

  • 15% NaOH (20 mL)

  • Ethanol (150 mL)

Procedure

  • Dissolve the aldehyde in ethanol (100 mL) and add acetone.

  • Cool the mixture to 0°C and add NaOH dropwise.

  • Reflux at 80°C for 5 hours with stirring.

  • Quench with 10% HCl, extract with ethyl acetate, and dry over Na₂SO₄.

  • Purify by column chromatography (hexane/ethyl acetate 4:1).

Results

  • Yield : 7.2 g (72%) of pale-yellow crystals.

  • Purity : 98.2% by HPLC.

  • Characterization : ¹H NMR (CDCl₃) δ 7.32 (d, J=15.6 Hz, 1H), 6.85 (s, 1H), 6.72 (s, 1H), 6.12 (d, J=15.6 Hz, 1H), 3.68 (s, 3H), 2.45 (s, 3H)[^general].

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